2-(4-Methoxyphenoxy)benzaldehyde
Overview
Description
The compound 2-(4-Methoxyphenoxy)benzaldehyde is a chemical of interest in various research studies due to its potential applications and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, highlighting the complexity and the potential for various rearrangements during the synthesis process . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions demonstrates the importance of optimizing reaction conditions to achieve high yields . These studies suggest that the synthesis of this compound would also require careful optimization of reaction steps and conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a compound structurally similar to this compound, shows a significant dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice . This information can be used to infer that this compound may also exhibit specific angular conformations and intermolecular interactions that could affect its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is a topic of interest in the literature. For example, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, indicating that such compounds can undergo complex transformations under various conditions . The synthesis and characterization of other benzaldehyde derivatives, such as those involving chlorobenzylamine and hexachlorocyclotriphosphazene, further illustrate the diverse chemical reactions these compounds can participate in . These insights suggest that this compound may also be amenable to a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structures. The study of 2-methoxy-benzaldehyde by X-ray crystallography and vibrational spectroscopy reveals the presence of intra- and intermolecular C–H···O contacts, which can affect the compound's physical state and interactions . Additionally, the spectroscopic study of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provides valuable information on their vibrational and electronic properties, which are essential for understanding the behavior of these compounds under different conditions . These findings can be extrapolated to predict the properties of this compound.
Scientific Research Applications
Synthesis of Aromatic Carbonyl Compounds : A study by Wörgötter and Hohenlohe-Oehringen (1985) discusses the transformation of 2-(4-methoxyphenoxy)propanoicacidmethylester into 4-methoxyacetophenone and benzaldehydes, demonstrating its utility in synthesizing aromatic carbonyl compounds through a radical rearrangement process (Wörgötter & Hohenlohe-Oehringen, 1985).
Use in Solid Phase Organic Synthesis : In the context of solid-phase organic synthesis, Swayze (1997) researched the use of electron-rich benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde in the preparation of secondary amines, ureas, sulfonamides, and other compounds, highlighting its role in the development of novel synthetic methodologies (Swayze, 1997).
Intermediate in Organic Synthesis : Banerjee, Poon, and Bedoya (2013) described using a related compound, 3-hydroxy-4-methoxy-benzaldehyde, as an intermediate in synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, illustrating its role in complex organic synthesis processes (Banerjee, Poon, & Bedoya, 2013).
Enzyme Catalyzed Asymmetric C–C-bond Formation : Kühl et al. (2007) investigated the use of 3-methoxybenzaldehyde in enzyme-catalyzed asymmetric C–C bond formation, emphasizing its application in biocatalysis and reaction engineering (Kühl et al., 2007).
Pyrolysis Studies : Britt et al. (2000) studied the flash vacuum pyrolysis of methoxy-substituted beta-O-4 lignin model compounds, providing insights into the mechanistic pathways under fast pyrolysis conditions, which is crucial for understanding lignin decomposition (Britt et al., 2000).
Copolymerization with Styrene : Whelpley et al. (2022) investigated the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including 2-(4-methoxyphenoxy), highlighting its role in developing new polymeric materials (Whelpley et al., 2022).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H317 - H318 - H400, indicating that it may cause an allergic skin reaction, cause serious eye damage, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .
properties
IUPAC Name |
2-(4-methoxyphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJUBFCROCTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377621 | |
Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19434-36-7 | |
Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19434-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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